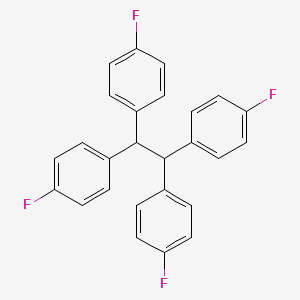

1,1,2,2-Tetrakis(4-fluorophenyl)ethane

Description

1,1,2,2-Tetrakis(4-fluorophenyl)ethane is a tetra-substituted ethane derivative featuring four 4-fluorophenyl groups symmetrically attached to a central ethane core. Its structure enables unique electronic and steric properties due to fluorine’s high electronegativity and small atomic radius.

Properties

CAS No. |

19422-37-8 |

|---|---|

Molecular Formula |

C26H18F4 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

1-fluoro-4-[1,2,2-tris(4-fluorophenyl)ethyl]benzene |

InChI |

InChI=1S/C26H18F4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,25-26H |

InChI Key |

JCHZLQOXLOBQKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Key derivatives of tetrakis(aryl)ethane share the same ethane core but differ in substituent groups, which critically influence their chemical and physical behaviors. Below is a comparative analysis:

Substituent-Driven Performance Differences

- Crystallinity in COFs: Aminophenyl variants form highly crystalline COFs due to directional hydrogen bonding, whereas fluorophenyl groups might promote crystallinity via weaker F···H interactions or π-stacking .

- Scintillator Performance : Bromine’s heavy atom effect in TPE-4Br enhances X/γ-ray attenuation, a trait fluorine lacks. However, fluorine’s lower molecular weight could improve solubility for solution-processed devices .

Research Findings and Challenges

- AIE Behavior: s-TPE (non-fluorinated) exhibits a QY of ~20% in aggregates, while methyl-substituted s-TPE-TM shows reduced QY (<10%) due to steric effects . Fluorophenyl derivatives are hypothesized to balance emission efficiency and solubility.

- COF Design: Pyrene-based COFs with aminophenyl linkers achieve surface areas >2000 m²/g, but fluorophenyl analogs remain unexplored .

- Synthetic Limitations: Yields for nitro- and amino-substituted derivatives are inconsistently reported, suggesting sensitivity to reaction conditions .

Q & A

What are the recommended methods for synthesizing 1,1,2,2-Tetrakis(4-fluorophenyl)ethane, and what analytical techniques ensure purity?

Basic Research Question

The synthesis typically involves nucleophilic substitution reactions using fluorinated phenyl precursors under controlled conditions. A documented method includes reacting fluorinated phenyl Grignard reagents with 1,2-dichloroethane derivatives in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C) to prevent side reactions. Post-reaction, the product is purified via column chromatography and recrystallization. Analytical techniques such as thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are critical for verifying purity (>95%) and structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) further validates the fluorinated aromatic substituents and backbone integrity .

How does the fluorination pattern influence the electronic properties and reactivity of 1,1,2,2-Tetrakis(4-fluorophenyl)ethane compared to non-fluorinated analogs?

Advanced Research Question

The para-fluorine substituents induce strong electron-withdrawing effects, increasing the electrophilicity of the aromatic rings. This enhances reactivity in nucleophilic aromatic substitution (NAS) and cross-coupling reactions. Comparative studies with non-fluorinated analogs (e.g., tetrakis(phenyl)ethane-1,2-diol) show reduced solubility in polar solvents and lower thermal stability for the fluorinated derivative. Key data from structural analogs:

| Compound | Substituent | Solubility (Polar Solvents) | Reactivity (NAS) |

|---|---|---|---|

| Tetrakis(4-fluorophenyl)ethane | F | Moderate | High |

| Tetrakis(phenyl)ethane-1,2-diol | H | Low | Low |

| Tetrakis(4-chlorophenyl)ethane | Cl | Moderate | Moderate |

Fluorination also improves binding specificity in host-guest systems due to halogen bonding .

What are the challenges in characterizing the stereoisomers of fluorinated ethane derivatives, and how can they be addressed methodologically?

Advanced Research Question

Stereoisomerism in derivatives (e.g., E/Z isomers in ethene analogs) complicates structural elucidation. For example, 1,2-bis(4-fluorophenyl)ethene derivatives exhibit geometric isomerism due to restricted rotation. Challenges include:

- Overlapping NMR signals for similar isomers.

- Difficulty in isolating pure isomers via chromatography.

Methodological solutions:

- X-ray crystallography for unambiguous stereochemical assignment.

- Dynamic NMR (DNMR) to study rotational barriers.

- Chiral stationary phases in HPLC for enantiomer separation .

How can 1,1,2,2-Tetrakis(4-fluorophenyl)ethane serve as an intermediate in synthesizing metal-organic frameworks (MOFs) or other advanced materials?

Advanced Research Question

The compound’s hydroxyl groups and fluorinated aromatic rings enable functionalization for MOF synthesis. For example:

- Carboxylic acid derivatives (e.g., tetrakis(4-carboxyphenyl)ethylene) are used as MOF linkers.

- Coordination chemistry : Fluorine atoms can act as weak donors to transition metals (e.g., Cu(II), Zn(II)), facilitating framework assembly.

- Post-synthetic modification : Fluorinated groups enhance MOF stability in acidic environments. Reaction conditions (solvent, temperature, stoichiometry) must be optimized to prevent fluorine loss during synthesis .

What methodological approaches are employed to resolve contradictions in reported biological activities of fluorinated aromatic compounds?

Advanced Research Question

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no observed activity) arise from variations in assay conditions or impurity profiles. Strategies include:

- Standardized assays : Use identical cell lines (e.g., HEK293) and concentrations (IC₅₀ measurements).

- Metabolic stability studies : Evaluate fluorinated compounds in liver microsomes to assess degradation.

- Comparative SAR studies : Test analogs with incremental structural changes (e.g., mono- vs. tetra-fluorinated) to isolate activity drivers .

How does the steric and electronic environment of 1,1,2,2-Tetrakis(4-fluorophenyl)ethane affect its binding affinity in host-guest chemistry applications?

Advanced Research Question

The steric bulk of four fluorophenyl groups restricts access to the central ethane core, favoring interactions with large, planar hosts (e.g., cyclodextrins or calixarenes). Electronically, fluorine’s electronegativity enhances dipole interactions with cationic guests (e.g., ammonium ions). Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding constants (Kd ≈ 10⁻⁶–10⁻⁸ M) .

What are the best practices for optimizing reaction conditions when using 1,1,2,2-Tetrakis(4-fluorophenyl)ethane in multi-step organic syntheses?

Basic Research Question

Key considerations:

- Solvent selection : Use aprotic solvents (e.g., DMF, THF) to avoid hydroxyl group protonation.

- Temperature control : Maintain −20°C to 25°C to prevent thermal decomposition.

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings with aryl boronic acids.

- Workup protocols : Neutralize acidic byproducts with aqueous NaHCO₃ to preserve fluorinated moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.